calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate
Overview
Description
RK-682 (calcium salt): is a bioactive compound originally isolated from the fermentation of the bacterium Streptomyces sp. 88-682. It is known for its inhibitory effects on protein tyrosine phosphatases, which play a crucial role in cellular signaling events that regulate cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility .
Mechanism of Action
Target of Action
Tan 1364B, CI 010, also known as RK-682, is a potent inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from tyrosine residues of cellular proteins . These enzymes play a crucial role in the regulation of signaling events that control cell growth and proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .
Mode of Action
Tan 1364B, CI 010 interacts with its targets, the PTPs, by inhibiting their activity . This inhibition blocks the removal of phosphate groups from tyrosine residues of cellular proteins . It’s important to note that the inhibitory activity against certain ptps, such as lmw-ptp and cdc25b, is blocked in the presence of magnesium .
Biochemical Pathways
The inhibition of PTPs by Tan 1364B, CI 010 affects the reversible phosphorylation process, which is key to the regulation of the signaling events that control various cellular functions . By inhibiting PTPs, Tan 1364B, CI 010 disrupts this balance, potentially leading to changes in cell growth, proliferation, differentiation, survival, apoptosis, adhesion, and motility .
Result of Action
The inhibition of PTPs by Tan 1364B, CI 010 can lead to changes in the phosphorylation state of cellular proteins, affecting various cellular functions . For example, it can arrest cell cycle progress at the G1/S transition . It is also reported to inhibit heparanase, an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis .
Action Environment
The action, efficacy, and stability of Tan 1364B, CI 010 can be influenced by various environmental factors. For instance, the presence of magnesium can block the inhibitory activity of Tan 1364B, CI 010 against certain PTPs . Additionally, the solubility of the compound in different solvents can impact its bioavailability and therefore its efficacy .
Biochemical Analysis
Biochemical Properties
Tan 1364B, CI 010 interacts with various enzymes and proteins. It inhibits the activity of the PTPs LMW-PTP, CDC25B, and PTP1B. The inhibitory activity against LMW-PTP and CDC25B is blocked in the presence of magnesium. These interactions play a crucial role in the regulation of signaling events that control cell growth and proliferation, differentiation, survival or apoptosis, as well as adhesion and motility .
Cellular Effects
Tan 1364B, CI 010 has significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of CD45 and VHR, arresting cell cycle progress at the G1/S transition . It also inhibits heparanase, an endo-β-D-glucuronidase involved in tumor cell invasion and angiogenesis .
Molecular Mechanism
The molecular mechanism of action of Tan 1364B, CI 010 involves binding interactions with biomolecules and changes in gene expression. It forms aggregates in solution and binds to both the PTP binding site and to protein surfaces. This binding interaction leads to the inhibition of enzyme activity and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: RK-682 (calcium salt) is synthesized through the fermentation of Streptomyces sp. 88-682. The compound is then isolated and purified. During silica gel column chromatography, the calcium salt form of RK-682 is formed . The compound is soluble in ethanol, methanol, dimethylformamide, and dimethyl sulfoxide .
Industrial Production Methods: The industrial production of RK-682 (calcium salt) involves large-scale fermentation of the Streptomyces species, followed by extraction and purification processes. The formation of the calcium salt occurs during the purification stage using silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions: RK-682 (calcium salt) undergoes various chemical reactions, including:
Inhibition of Protein Tyrosine Phosphatases: RK-682 inhibits the phosphorylation of CD45 and VHR with IC50 values of 54 and 2 μM, respectively.
Inhibition of Heparanase: It inhibits heparanase with an IC50 value of 17 μM.
Common Reagents and Conditions:
Reaction Conditions: The compound is typically used under conditions that favor its solubility and stability, such as low temperatures and appropriate solvent systems.
Major Products Formed: The primary products formed from the reactions involving RK-682 (calcium salt) are the inhibited forms of protein tyrosine phosphatases and heparanase .
Scientific Research Applications
Chemistry: RK-682 (calcium salt) is used as a research tool to study the inhibition of protein tyrosine phosphatases and heparanase .
Biology: In biological research, RK-682 (calcium salt) is used to investigate cellular signaling pathways, cell cycle regulation, and the role of protein tyrosine phosphatases in various cellular processes .
Medicine: RK-682 (calcium salt) has potential therapeutic applications in cancer research due to its ability to inhibit heparanase, an enzyme involved in tumor cell invasion and angiogenesis .
Industry: In the pharmaceutical industry, RK-682 (calcium salt) is used in the development of inhibitors targeting protein tyrosine phosphatases and heparanase .
Comparison with Similar Compounds
Properties
IUPAC Name |
calcium;(2R)-4-hexadecanoyl-2-(hydroxymethyl)-5-oxo-2H-furan-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H36O5.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25;/h2*18,22,24H,2-16H2,1H3;/q;;+2/p-2/t2*18-;/m11./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPLBYJXMIJFP-ZMFXSWHNSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].CCCCCCCCCCCCCCCC(=O)C1=C([C@H](OC1=O)CO)[O-].[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70CaO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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